1-(4-butylphenyl)-4-(4-ethylphenyl)-2,3-difluorobenzene
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Overview
Description
1-(4-butylphenyl)-4-(4-ethylphenyl)-2,3-difluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of two phenyl groups substituted with butyl and ethyl groups, respectively, and two fluorine atoms on the benzene ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-butylphenyl)-4-(4-ethylphenyl)-2,3-difluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butylphenylboronic acid, 4-ethylphenylboronic acid, and 2,3-difluorobenzene.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, which involves the reaction of the boronic acids with 2,3-difluorobenzene in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-butylphenyl)-4-(4-ethylphenyl)-2,3-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups on the benzene ring.
Scientific Research Applications
1-(4-butylphenyl)-4-(4-ethylphenyl)-2,3-difluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-butylphenyl)-4-(4-ethylphenyl)-2,3-difluorobenzene involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-butylphenyl)-4-(4-methylphenyl)-2,3-difluorobenzene
- 1-(4-ethylphenyl)-4-(4-methylphenyl)-2,3-difluorobenzene
- 1-(4-butylphenyl)-4-(4-propylphenyl)-2,3-difluorobenzene
Uniqueness
1-(4-butylphenyl)-4-(4-ethylphenyl)-2,3-difluorobenzene is unique due to the specific combination of butyl and ethyl substituents on the phenyl rings and the presence of two fluorine atoms on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
486406-09-1 |
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Molecular Formula |
C24H24F2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-(4-butylphenyl)-4-(4-ethylphenyl)-2,3-difluorobenzene |
InChI |
InChI=1S/C24H24F2/c1-3-5-6-18-9-13-20(14-10-18)22-16-15-21(23(25)24(22)26)19-11-7-17(4-2)8-12-19/h7-16H,3-6H2,1-2H3 |
InChI Key |
QHZZXKNURQTHBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=C(C(=C(C=C2)C3=CC=C(C=C3)CC)F)F |
Origin of Product |
United States |
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